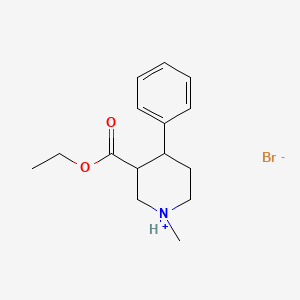
(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide: is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of esters, including (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide, typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols in the presence of a base .
Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. For example, the use of acid chlorides and alcohols in the presence of a base is a common industrial method due to its efficiency .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis to yield carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Varies based on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can be used as a reagent in organic synthesis, particularly in the formation of other esters and related compounds .
Biology and Medicine:
Industry: In the industrial sector, esters are used in the production of fragrances, flavors, and solvents.
Mechanism of Action
The mechanism of action for esters generally involves their hydrolysis or interaction with other molecules through nucleophilic substitution. The specific molecular targets and pathways would depend on the context in which the compound is used .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent.
Methyl butyrate: Known for its fruity odor.
Isopentyl acetate: Used in flavorings and fragrances.
Uniqueness: (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is unique due to its specific structure, which may impart distinct chemical and physical properties compared to other esters .
This detailed article provides an overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57193-93-8 |
|---|---|
Molecular Formula |
C15H22BrNO2 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
ethyl 1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H |
InChI Key |
SOPKAMUVMLDCBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


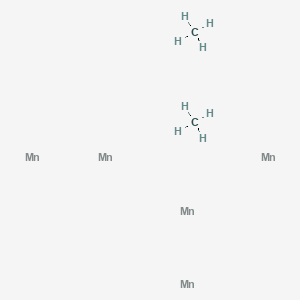

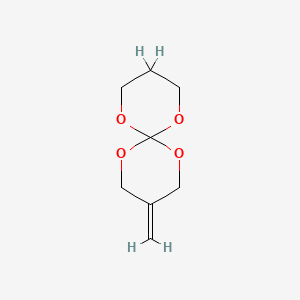

![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
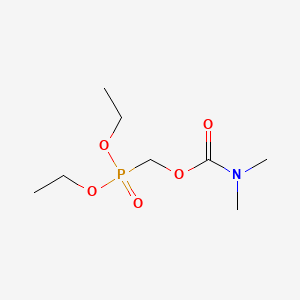
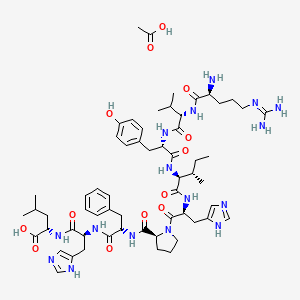

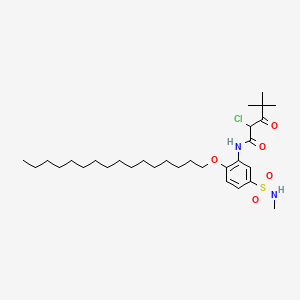
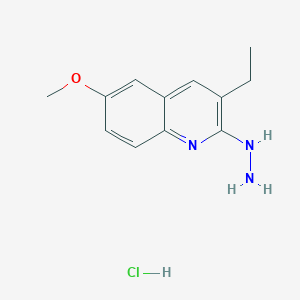
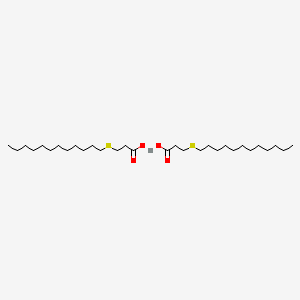
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
